3,4-Dimethyl-4'-thiomorpholinomethylbenzophenone
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Description
Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. The molecular formula of “3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone” is C20H23NOS .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, etc. The boiling point of “3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone” is 500.1ºC at 760 mmHg .Scientific Research Applications
Antimicrobial Activity
The synthesis of 4-thiomorpholine derivatives, which includes compounds structurally related to 3,4-Dimethyl-4'-thiomorpholinomethylbenzophenone, has shown potential in antimicrobial applications. These derivatives were synthesized to increase microbial intracellular concentration and decrease microbial resistance, demonstrating effectiveness in combating bacterial and fungal infections (D. Kardile & N. Kalyane, 2010).
Organic Synthesis and Structural Analysis
This category of chemicals plays a significant role in organic synthesis. For instance, compounds with thiomorpholine rings have been employed in the synthesis of quinazoline and perimidine derivatives. The mechanistic study of these reactions offers insights into the diverse applications of such molecules in synthesizing complex organic structures (Z. Wang et al., 2014).
Photophysical Properties and Sensing Applications
Some studies have focused on the photophysical properties of related compounds. For instance, the solid-state photochemistry of methyl-substituted benzophenones, which are chemically related to 3,4-Dimethyl-4'-thiomorpholinomethylbenzophenone, has been explored for potential applications in the field of photochemistry (Y. Ito et al., 1987). Additionally, such compounds have been employed in the development of fluorescent probes for selective detection in biological and environmental sciences (W. Feng et al., 2016).
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVKFSZHUMBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642921 |
Source
|
Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-79-1 |
Source
|
Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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